2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride
Description
2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyrrolidine substituent at the 2-position and a sulfonyl chloride group at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S/c10-15(13,14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |
InChI Key |
TWJZTLMTDJXNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This causes the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Chloride Group
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Reaction with Amines
-
Conditions : Reacted with primary/secondary amines in dry dioxane or THF using triethylamine (TEA) as a base at 60°C for 3–6 hours .
-
Products :
-
Mechanism : The sulfonyl chloride acts as an electrophile, with the amine attacking the sulfur center, displacing chloride.
Reaction with Alcohols
-
Conditions : Treated with alcohols (e.g., methanol, ethanol) in dichloromethane (DCM) at room temperature with TEA.
-
Products : Corresponding sulfonate esters (e.g., methyl 2-(pyrrolidin-1-yl)pyridine-3-sulfonate).
Hydrolysis to Sulfonic Acid
The sulfonyl chloride group is sensitive to hydrolysis, particularly under aqueous conditions:
-
Conditions : Exposure to water or humid environments leads to rapid hydrolysis .
-
Product : 2-(Pyrrolidin-1-yl)pyridine-3-sulfonic acid.
-
Stability : Hydrolysis kinetics depend on pH and temperature. Acidic or basic conditions accelerate the reaction .
Cross-Coupling Reactions on Pyridine Ring
The pyridine ring participates in metal-catalyzed coupling reactions, though steric hindrance from the pyrrolidine group may limit reactivity:
Suzuki-Miyaura Coupling
-
Conditions : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/H₂O at 80°C .
-
Example : Coupling with phenylboronic acid yields 2-(pyrrolidin-1-yl)-5-phenylpyridine-3-sulfonyl chloride (theoretical yield: ~60–70%).
Reactions Involving the Pyrrolidine Ring
The pyrrolidine moiety can undergo secondary functionalization:
Quaternization
-
Conditions : Reacted with alkyl halides (e.g., methyl iodide) in acetonitrile at 50°C.
-
Product : N-methylpyrrolidinium derivatives (e.g., 2-(N-methylpyrrolidinium-1-yl)pyridine-3-sulfonyl chloride).
Stability and Side Reactions
Scientific Research Applications
Proton Pump Inhibition
One of the most notable applications of 2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride is in the development of proton pump inhibitors (PPIs). These compounds are crucial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The sulfonylpyrrole derivatives synthesized from this compound exhibit strong inhibitory actions on gastric acid secretion, making them potential therapeutic agents for acid-related disorders .
Anticancer Properties
Research has demonstrated that derivatives of pyrrolidinyl-pyridine compounds can act as multi-target tyrosine kinase inhibitors. These compounds have shown significant anti-proliferative effects against various cancer cell lines, indicating their potential role in cancer therapy . For instance, studies involving 2-pyrrolidone-fused derivatives have highlighted their efficacy in inhibiting pathways critical for tumor angiogenesis .
Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. Compounds derived from this compound have been evaluated for their activity against various bacterial strains, showing promising results that could lead to new antibiotic therapies .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
| Compound Name | Substituent Position/Type | Key Properties (Inferred) | Reactivity Profile |
|---|---|---|---|
| 2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride | 2-pyrrolidinyl | Bulky amine group; electron-donating | Enhanced stability, moderate reactivity |
| 2-Chloropyridine-3-sulfonyl chloride | 2-chloro | Electron-withdrawing, sterically small | High reactivity (due to Cl’s electronegativity) |
| 6-Trifluoromethylpyridine-3-sulfonyl chloride | 6-CF₃ | Strongly electron-withdrawing | Reduced nucleophilicity, hydrolytic stability |
| 6-Methoxypyridine-3-sulfonyl chloride | 6-OCH₃ | Electron-donating (resonance effect) | Moderate reactivity, potential for side reactions |
Key Observations :
- However, steric bulk from pyrrolidine may hinder accessibility .
- Electron-withdrawing groups (e.g., Cl, CF₃) deactivate the sulfonyl chloride, reducing reactivity but improving stability under acidic or oxidative conditions .
Biological Activity
2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyridine and sulfonyl functional groups, which contribute to its interaction with various biological targets. The following sections will explore its synthesis, biological activities, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in a suitable solvent such as chlorobenzene or trifluoromethylbenzene. This method allows for the efficient production of high-purity sulfonyl chlorides, which can be further reacted to create various derivatives .
Biological Activity
The biological activity of this compound has been investigated across several studies, highlighting its potential as an inhibitor for various enzymes and receptors.
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Recent studies have demonstrated that compounds derived from pyridine-3-sulfonamide exhibit inhibitory effects on carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
- Proton Pump Inhibition : The sulfonamide group in this compound has shown strong proton pump inhibitory action, making it a candidate for treating acid-related disorders .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. Research indicates that triazolopyridine derivatives exhibit broad-spectrum antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
Antitumor Activity
In vitro studies have indicated that certain pyridine-based compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, modifications to the pyridine structure can enhance selectivity and potency against cancer cell lines .
Case Studies
- Antimalarial Activity : A study focused on pyridine derivatives found promising antimalarial activity against Plasmodium falciparum, with several compounds demonstrating IC50 values below 20 µM. This highlights the potential of pyridine sulfonamides in developing new antimalarial therapies .
- Dual Action Compounds : Research has also explored dual-action compounds that combine the properties of pyridine sulfonamides with other pharmacophores to enhance efficacy against multiple targets, including those involved in inflammation and cancer .
Summary of Findings
The biological activity of this compound is promising, with significant potential in various therapeutic areas:
Q & A
Basic: What are the common synthetic routes for preparing 2-(pyrrolidin-1-yl)pyridine-3-sulfonyl chloride?
Answer:
A typical synthesis involves sulfonation of 2-(pyrrolidin-1-yl)pyridine using chlorosulfonic acid under controlled temperature (0–5°C). The reaction proceeds via electrophilic substitution at the pyridine C-3 position, followed by quenching with thionyl chloride to yield the sulfonyl chloride derivative . Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: dichloromethane/ethyl acetate). Key characterization methods include H/C NMR (to confirm substitution pattern) and LC-MS (to verify molecular ion peaks) .
Basic: How can researchers safely handle and store this compound in laboratory settings?
Answer:
The compound is moisture-sensitive and a strong irritant (Skin Corrosion Category 1B per GHS). Handling requires:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .
In case of skin contact, immediately rinse with water for ≥15 minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Basic: What analytical techniques are recommended for characterizing this sulfonyl chloride?
Answer:
- NMR Spectroscopy : H NMR (DMSO-d6) shows pyridine protons (δ 8.5–9.0 ppm) and pyrrolidine protons (δ 1.8–2.2 ppm). F NMR (if fluorinated derivatives are present) confirms substituent positions .
- LC-MS : ESI+ mode detects the molecular ion [M+H] (m/z ~258 for CHClNOS) and fragmentation patterns.
- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N/S ratios .
Advanced: How can reaction conditions be optimized to improve sulfonation yield?
Answer:
Optimization factors include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-sulfonation).
- Stoichiometry : A 1:1.2 molar ratio of pyridine derivative to chlorosulfonic acid minimizes unreacted starting material.
- Reaction Time : Monitor via TLC (silica gel, UV detection) until starting material depletion (typically 4–6 hours).
Post-reaction, rapid quenching with thionyl chloride enhances sulfonyl chloride stability. Yields >85% are achievable with strict moisture control .
Advanced: What are the stability profiles of this compound under varying pH and temperature?
Answer:
- Hydrolytic Stability : Degrades rapidly in aqueous media (t <1 hour at pH 7). Hydrolysis products include pyridine-3-sulfonic acid and pyrrolidine.
- Thermal Stability : Stable at ≤25°C but decomposes above 80°C (TGA data shows 5% mass loss at 144°C) .
For long-term storage, lyophilization or formulation in anhydrous DMSO is recommended .
Advanced: How to resolve contradictory literature data on its reactivity in nucleophilic substitutions?
Answer:
Discrepancies may arise from solvent polarity or nucleophile strength. For example:
- Polar aprotic solvents (DMF, DMSO) : Enhance reactivity with amines (e.g., benzylamine, k ~0.15 min).
- Protic solvents (MeOH, HO) : Reduce reactivity due to hydrogen bonding with the sulfonyl chloride group.
Validate claims via kinetic studies (UV-Vis monitoring at 260 nm) and DFT calculations (to model transition states) .
Advanced: What role does this compound play in derivatizing analytes for LC-MS detection?
Answer:
It is used to derivatize amines, alcohols, and thiols via sulfonylation, enhancing detection sensitivity. Example protocol:
React analyte (1 mM) with this compound (2 mM) in borate buffer (pH 9.0) at 40°C for 30 minutes.
Quench with acetic acid and analyze via LC-MS.
Derivatization improves ionization efficiency (10–100x signal enhancement) and enables quantification of low-abundance metabolites .
Advanced: How can computational modeling predict its reactivity in novel reactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sulfonyl chloride reactivity.
- Fukui Indices : Identify nucleophilic attack sites (e.g., sulfur atom, f ~0.45).
- Reaction Pathway Simulations : Compare activation energies for sulfonation vs. competing pathways (e.g., ring chlorination).
Experimental validation via kinetic isotope effects (KIE) or Hammett plots is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
